3-(methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid
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Overview
Description
3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of both methoxycarbonyl and trifluoromethoxy functional groups attached to a benzoic acid core. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires the use of specific catalysts and radical initiators to facilitate the formation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, trifluoromethylation, and subsequent purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-(methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, being highly electronegative, can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxycarbonyl group.
5-(Trifluoromethoxy)salicylic acid: Contains a hydroxyl group instead of a methoxycarbonyl group.
3-(Methoxycarbonyl)benzoic acid: Lacks the trifluoromethoxy group.
Uniqueness
3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxycarbonyl and trifluoromethoxy groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
1296649-20-1 |
---|---|
Molecular Formula |
C10H7F3O5 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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